molecular formula C16H14FN3OS2 B2544769 5-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide CAS No. 1797183-10-8

5-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2544769
CAS RN: 1797183-10-8
M. Wt: 347.43
InChI Key: BSFSRULOWDBIRJ-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring. For instance, compounds with certain substituents showed comparable antitubercular activity to standard drugs .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Future Directions

Thiazole derivatives continue to attract great interest in both industry and academia due to their wide range of biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules, including new thiazole derivatives .

properties

IUPAC Name

5-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS2/c17-11-1-2-13-10(7-11)8-14(23-13)15(21)19-12-3-5-20(9-12)16-18-4-6-22-16/h1-2,4,6-8,12H,3,5,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFSRULOWDBIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=C(S2)C=CC(=C3)F)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide

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